Cas no 19485-08-6 (Ciproquinate)

Ciproquinate structure
Productnaam:Ciproquinate
Ciproquinate Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Quinolinecarboxylicacid, 6,7-bis(cyclopropylmethoxy)-4-hydroxy-, ethyl ester
- ethyl 6,7-bis(cyclopropylmethoxy)-4-oxo-1H-quinoline-3-carboxylate
- CIBA 18137 SU
- Ciproquinate
- Ciproquinato [INN-Spanish]
- Ciproquinatum [INN-Latin]
- Coxytrol
- CYPROQUINATE
- Cyproquinidate
- Cyproxyquine
- Su 18137
- Su-18137
- ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxyquinoline-3-carboxylate
- 6,7-Bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylic acid ethyl ester
- 3-Quinolinecarboxylic acid,7-bis(cyclopropylmethoxy)-4-hydroxy-, ethyl ester
- Ciproquinate (INN)
- Q27255812
- Ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylate
- Ciproquinato
- NS00122750
- GNF-Pf-5679
- NSC-142840
- Ciproquinate [INN]
- SCHEMBL1404245
- Cyproquinate (USAN)
- Cyproquinate [USAN]
- D03633
- NSC142840
- BRN 0495900
- 3-Quinolinecarboxylic acid, 6, 7-bis(cyclopropylmethoxy)-4-hydroxy-, ethyl ester
- Ciproquinatum
- CHEMBL1197578
- CYPROQUINATE [MI]
- 2YTS3855OU
- 3-Quinolinecarboxylic acid, 6,7-bis(cyclopropylmethoxy)-4-hydroxy-, ethyl ester
- DTXSID90173136
- NSC 142840
- Ethyl 6, 7-bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylate
- AKOS040751363
- UNII-2YTS3855OU
- ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxy-quinoline-3-carboxylate
- 19485-08-6
- SU-18317
-
- Inchi: InChI=1S/C20H23NO5/c1-2-24-20(23)15-9-21-16-8-18(26-11-13-5-6-13)17(7-14(16)19(15)22)25-10-12-3-4-12/h7-9,12-13H,2-6,10-11H2,1H3,(H,21,22)
- InChI-sleutel: JBCLGHRMQCEPFM-UHFFFAOYSA-N
- LACHT: CCOC(C1C=NC2C=C(C(=CC=2C=1O)OCC1CC1)OCC1CC1)=O
Berekende eigenschappen
- Exacte massa: 357.15769
- Monoisotopische massa: 357.157623
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 9
- Complexiteit: 581
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 4
- XLogP3: 3.4
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 73.9
Experimentele eigenschappen
- Dichtheid: 1.273
- Smeltpunt: 288-288.5° (dec)
- Kookpunt: 517.6°Cat760mmHg
- Vlampunt: 266.8°C
- Brekindex: 1.585
- PSA: 77.88
Ciproquinate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | C442185-10mg |
Ciproquinate |
19485-08-6 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | C442185-50mg |
Ciproquinate |
19485-08-6 | 50mg |
$953.00 | 2023-05-18 | ||
TRC | C442185-100mg |
Ciproquinate |
19485-08-6 | 100mg |
$1642.00 | 2023-05-18 | ||
TRC | C442185-250mg |
Ciproquinate |
19485-08-6 | 250mg |
$ 3000.00 | 2023-09-08 |
Ciproquinate Gerelateerde literatuur
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Hydroquinonen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Quinolonen en afgeleiden Hydroquinonen
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